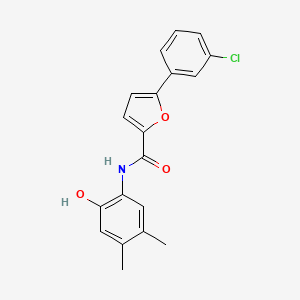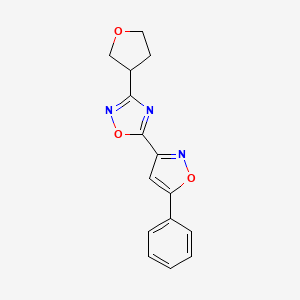![molecular formula C17H18N2O B5687344 N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of acrylamide derivatives, which are widely used in the synthesis of polymers, as well as in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is not fully understood. However, studies have suggested that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity and is well-tolerated in vivo. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to accumulate in cancer cells, making it a potential candidate for targeted drug delivery. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antioxidant properties, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its versatility. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide can be easily modified to incorporate different functional groups, making it a useful building block for the synthesis of various compounds. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity, making it a safer alternative to other compounds that may be more toxic.
One of the limitations of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its cost. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is a relatively expensive compound, which may limit its use in certain experiments. Additionally, the synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
Zukünftige Richtungen
For the study of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide include the development of new drug candidates and the use of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in the development of new materials.
Synthesemethoden
The synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide involves the reaction between 4-(dimethylamino)benzaldehyde and phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[4-(dimethylamino)phenyl]-3-phenylacrylamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been used as a building block for the synthesis of various compounds, including fluorescent probes and molecular sensors.
In the field of medicinal chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been investigated for its potential as a drug candidate. Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits potent anticancer activity by inhibiting the growth of cancer cells. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZPKIWMRETSQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-(4-Dimethylaminophenyl)-3-phenylpropenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)

![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)

![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![5-methyl-1-propyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5687323.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)
![8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)